![molecular formula C12H12N2 B3018313 5,6-Dimethyl-1-prop-2-ynylbenzimidazole CAS No. 871672-91-2](/img/structure/B3018313.png)
5,6-Dimethyl-1-prop-2-ynylbenzimidazole
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Description
5,6-Dimethyl-1-prop-2-ynylbenzimidazole is a chemical compound with the molecular formula C12H12N2. It is a derivative of benzimidazole, a class of organic compounds that are part of the larger class of heterocycles .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with methyl groups at the 5 and 6 positions and a prop-2-ynyl group at the 1 position. The exact 3D structure can be visualized using molecular modeling software .Chemical Reactions Analysis
Benzimidazole derivatives, including this compound, can participate in various chemical reactions. The benzene and imidazole rings in the structure enable it to participate in nucleophilic and electrophilic substitutions . Additionally, benzimidazole fungicides, which include similar compounds, have been found to exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .Physical And Chemical Properties Analysis
5,6-Dimethylbenzimidazole, a similar compound, typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol . The specific physical and chemical properties of this compound may vary based on its structural features.Mechanism of Action
Future Directions
The future research directions for benzimidazole derivatives like 5,6-Dimethyl-1-prop-2-ynylbenzimidazole could involve exploring their diverse biological activities, making them intriguing subjects for further study . They could serve as valuable precursors in the synthesis of other compounds with specific desired properties .
properties
IUPAC Name |
5,6-dimethyl-1-prop-2-ynylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-4-5-14-8-13-11-6-9(2)10(3)7-12(11)14/h1,6-8H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVASOUNOZMEWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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